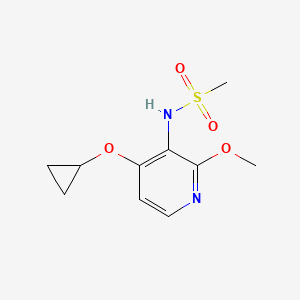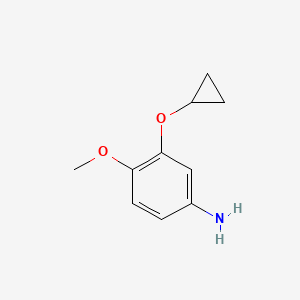![molecular formula C25H22N2O5 B14812558 3-(2,4-dimethoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14812558.png)
3-(2,4-dimethoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (22E,24R)-de-A,B-8 is a sterol derivative, specifically an ergostane-type sterol. Sterols are essential components of cell membranes in fungi and plants, playing a crucial role in maintaining cell structure and function. Ergostane-type sterols, like (22E,24R)-de-A,B-8, are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (22E,24R)-de-A,B-8 typically involves multiple steps, starting from simpler sterol precursors. One common method involves the use of plasma-treated ergosterol reactants. The preparation method includes treating ergosterol with plasma to produce intermediates such as (22E,24R)-5α,6α-epoxy-3β-hydroxyergosta-8,22-dien-7-one and 5,6-epoxyergosterol . These intermediates are then further processed under specific reaction conditions to yield (22E,24R)-de-A,B-8.
Industrial Production Methods
Industrial production of (22E,24R)-de-A,B-8 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
(22E,24R)-de-A,B-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (22E,24R)-de-A,B-8 can produce various oxo-derivatives, while reduction can yield hydroxy-derivatives .
Scientific Research Applications
(22E,24R)-de-A,B-8 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of (22E,24R)-de-A,B-8 involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and enzymes. Additionally, (22E,24R)-de-A,B-8 can interact with specific receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(22E,24R)-ergosta-7,22-diene-3,6-dione: Another ergostane-type sterol with similar biological activities.
(22E,24R)-5α,6α-epoxy-3β-hydroxyergosta-8,22-dien-7-one: An intermediate in the synthesis of (22E,24R)-de-A,B-8 with distinct bioactive properties.
Uniqueness
(22E,24R)-de-A,B-8 is unique due to its specific structural features and the resulting biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound for further study and development .
Properties
Molecular Formula |
C25H22N2O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H22N2O5/c1-30-18-13-14-19(20(15-18)31-2)22-21-23(32-27(22)17-11-7-4-8-12-17)25(29)26(24(21)28)16-9-5-3-6-10-16/h3-15,21-23H,1-2H3 |
InChI Key |
JHOANXJVAKMHAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


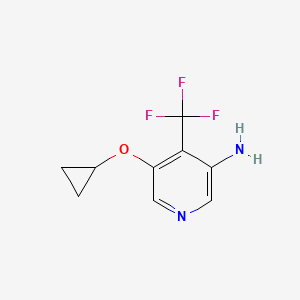
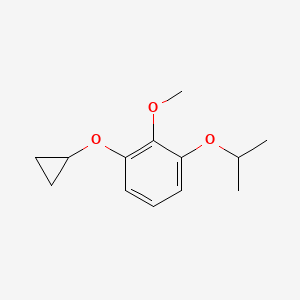
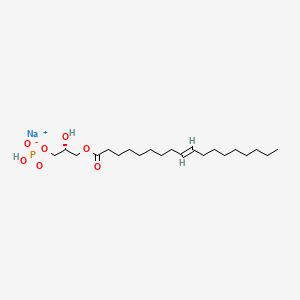
![(2E)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14812494.png)
![tert-butyl 4-[(3S)-3-(cyanomethyl)-4-phenylmethoxycarbonylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14812505.png)

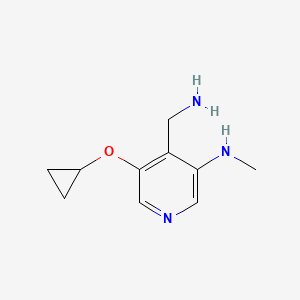
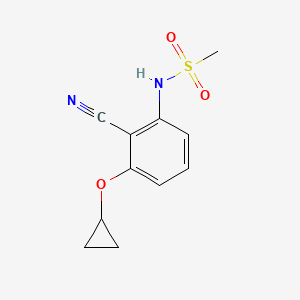
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B14812527.png)
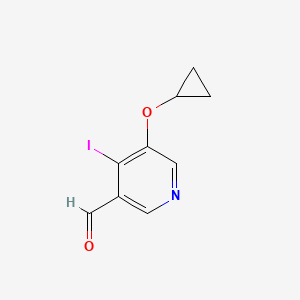
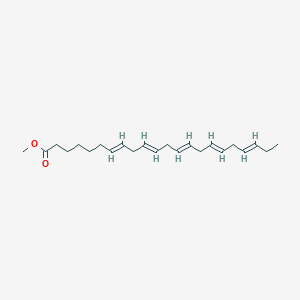
![N-cyclohexyl-2-[methyl(phenylacetyl)amino]benzamide](/img/structure/B14812543.png)
